N-Desmethyl Diltiazem-d4 Hydrochloride

Descripción general

Descripción

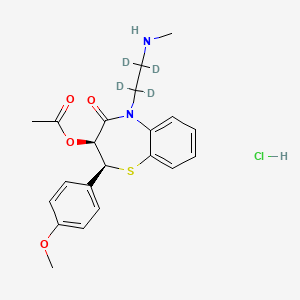

“N-Desmethyl Diltiazem-d4 Hydrochloride” is a metabolite of Diltiazem , which is an antianginal and antihypertensive pharmaceutical . Diltiazem regulates calcium release from intracellular stores in neutrophils .

Synthesis Analysis

The synthesis of “this compound” involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

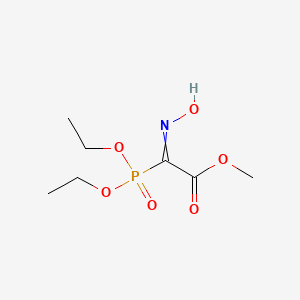

The molecular formula of “this compound” is C21H25ClN2O4S . The molecular weight is 441.0 g/mol . The exact mass is 440.1474631 g/mol , and the monoisotopic mass is also 440.1474631 g/mol .Physical And Chemical Properties Analysis

“this compound” has a topological polar surface area of 93.2 Ų . It has a rotatable bond count of 7 . The complexity of the compound is 539 . It has 4 isotope atoms .Aplicaciones Científicas De Investigación

Metabolism and Bioconcentration Studies

- Bioconcentration and Metabolism in Aquatic Organisms : A study on rainbow trout revealed that diltiazem and its metabolites, including N-desmethyl diltiazem, undergo bioconcentration and metabolism in aquatic organisms. This research provides insight into the environmental impact and fate of pharmaceuticals in non-target species (Steinbach et al., 2016).

Drug Delivery and Formulation Studies

- Transdermal Drug Delivery : Research on ionic liquids as enhancers for transdermal drug delivery included studies on diltiazem hydrochloride, with implications for enhancing skin permeation and retention of the drug (Monti et al., 2017).

- Controlled-release Drug Formulations : Studies have investigated the release of diltiazem hydrochloride from various formulations, such as elementary osmotic pumps and in situ forming biodegradable drug delivery systems, offering insights into controlled drug release mechanisms (Prabakaran et al., 2003; Kranz & Bodmeier, 2007).

Pharmacokinetics and Genetic Polymorphism

- Genetic Polymorphism Impact : A study assessing the pharmacokinetics of diltiazem and its metabolites, including N-desmethyl diltiazem, in relation to genetic polymorphisms in Chinese subjects, showed how genetic factors can influence drug metabolism and disposition (Zheng et al., 2013).

Chemical and Physical Properties

- Physicochemical Properties : Investigations into the physicochemical properties of diltiazem and its salts, including studies on solubility and crystal structures, contribute to understanding the drug's formulation and stability (Stepanovs et al., 2016).

Mecanismo De Acción

Target of Action

N-Desmethyl Diltiazem-d4 Hydrochloride primarily targets the calcium influx into cardiac and vascular smooth muscle during depolarization . It has been found to have a moderate affinity for L-type calcium channels, which are responsible for the entry of calcium ions into cells .

Mode of Action

this compound inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to relaxation of the muscles and dilation of blood vessels . This inhibition of calcium influx is achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

It is known that the parent compound, diltiazem, undergoes extensive metabolism, with only 2% to 4% of the unchanged drug detectable in the urine . The major urinary metabolite in healthy volunteers was N-monodesmethyl diltiazem .

Propiedades

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S.ClH/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2;/h4-11,19-20,22H,12-13H2,1-3H3;1H/t19-,20+;/m1./s1/i12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYQYIVUHPJUHS-QOBXRDEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)

![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563298.png)

![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)